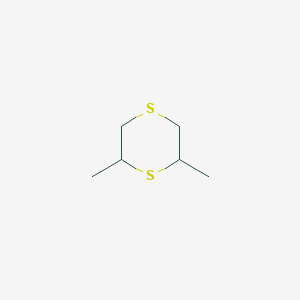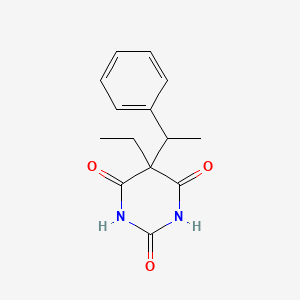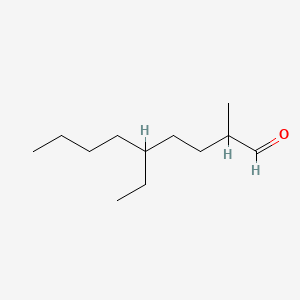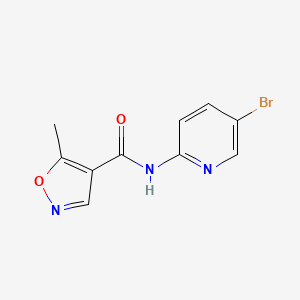
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromopyridine moiety, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, while the carboxamide group can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in organic solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of N-substituted pyridine derivatives.
Oxidation Reactions: Formation of oxazole N-oxides.
Coupling Reactions: Formation of biaryl and styrene derivatives.
科学的研究の応用
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to nucleophilic sites in enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxamide group.
5-Bromopyridine-2-carboxylic acid: Lacks the oxazole ring and has a carboxylic acid group instead of a carboxamide group.
N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a bromopyridine moiety, an oxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
67305-23-1 |
|---|---|
分子式 |
C10H8BrN3O2 |
分子量 |
282.09 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-8(5-13-16-6)10(15)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,14,15) |
InChIキー |
ZINWLWNICFZQQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C(=O)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


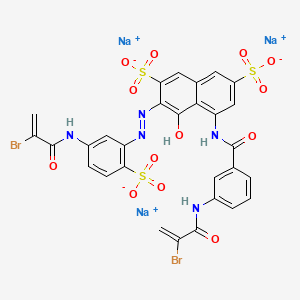
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
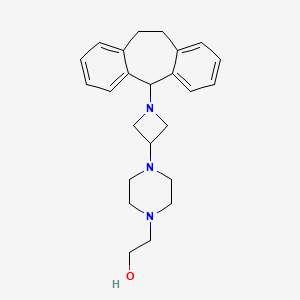
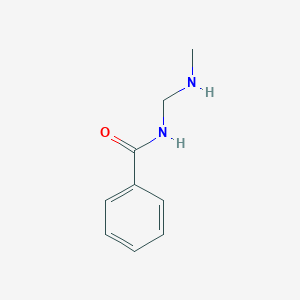
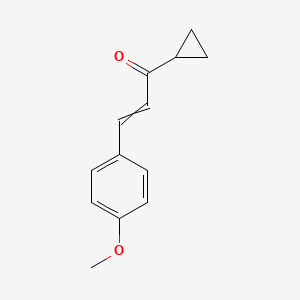
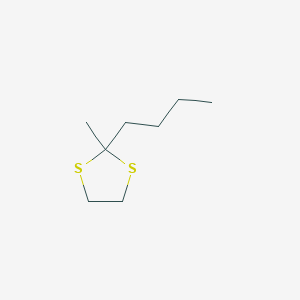
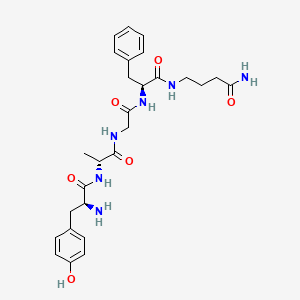
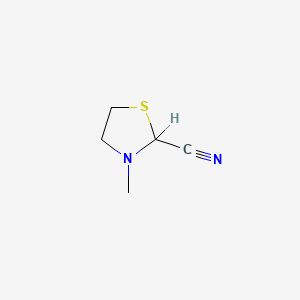

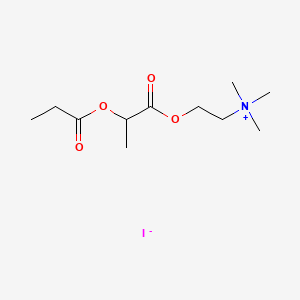
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
